Cas no 1017178-99-2 (N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide)

N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- EN300-26597779
- N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide
- 1017178-99-2
- AKOS034629072
- Z85019419
-
- インチ: 1S/C18H21N3O4S/c1-4-10-25-14-8-7-12(11-15(14)24-2)16(22)20-21-17(23)13-6-5-9-19-18(13)26-3/h5-9,11H,4,10H2,1-3H3,(H,20,22)(H,21,23)
- InChIKey: HGMYCWWKGZDKAP-UHFFFAOYSA-N
- ほほえんだ: S(C)C1C(=CC=CN=1)C(NNC(C1C=CC(=C(C=1)OC)OCCC)=O)=O
計算された属性
- せいみつぶんしりょう: 375.12527733g/mol
- どういたいしつりょう: 375.12527733g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 466
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 115Ų
N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597779-0.05g |
N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide |
1017178-99-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazideに関する追加情報
Introduction to N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide (CAS No. 1017178-99-2)
N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide, a compound with the CAS number 1017178-99-2, is a sophisticated organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that exhibit a wide range of biological activities, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of this compound features a pyridine core, which is a common scaffold in many bioactive molecules. The presence of multiple functional groups, such as 3-methoxy-4-propoxybenzoyl and methylsulfanyl, contributes to its unique chemical properties and potential biological interactions. These groups not only enhance the compound's solubility and stability but also play a crucial role in modulating its biological activity.
In recent years, there has been growing interest in the development of novel pyridine-based compounds due to their versatility and efficacy in various therapeutic applications. The N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide structure has been extensively studied for its potential role in inhibiting key enzymes and pathways involved in diseases such as cancer, inflammation, and neurodegeneration. Its ability to interact with biological targets at the molecular level makes it an attractive candidate for further pharmacological exploration.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The pyridine core and the attached functional groups provide multiple sites for interaction with biological targets, allowing for precise modulation of biological processes. This specificity is crucial for developing drugs that are effective against specific disease states while minimizing side effects.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery. For instance, researchers have demonstrated that compounds containing pyridine moieties can exhibit potent anti-inflammatory properties by inhibiting key inflammatory pathways. The N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide compound has shown promise in preclinical studies as a potential anti-inflammatory agent, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has been instrumental in achieving the desired molecular structure. These techniques not only improve the efficiency of the synthesis but also allow for the introduction of complex functional groups with high precision.
In addition to its therapeutic potential, this compound has also been explored for its role in chemical biology research. By studying its interactions with various biological targets, researchers can gain valuable insights into the mechanisms underlying various diseases. This information can then be used to develop more effective drugs and therapeutic strategies.
The< strong>N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide structure has also been investigated for its potential role in material science applications. Pyridine-based compounds are known for their ability to form stable coordination complexes with metals, making them useful in catalysis and material design. Further research into this compound may uncover new applications in these fields.
The future prospects of this compound are promising, with ongoing research aimed at optimizing its synthesis and exploring new therapeutic applications. Collaborative efforts between chemists, biologists, and pharmacologists are essential for translating these findings into tangible benefits for patients. As our understanding of molecular interactions continues to grow, compounds like N'-(3-methoxy-4-propoxybenzoyl)-2-(methylsulfanyl)pyridine-3-carbohydrazide are poised to play a significant role in shaping the future of medicine.
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